1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14540121
InChI: InChI=1S/C10H11N3O2S/c1-3-8(14)13-10(16-2)11-9(12-13)7-5-4-6-15-7/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28 g/mol

1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one

CAS No.:

Cat. No.: VC14540121

Molecular Formula: C10H11N3O2S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one -

Specification

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
IUPAC Name 1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one
Standard InChI InChI=1S/C10H11N3O2S/c1-3-8(14)13-10(16-2)11-9(12-13)7-5-4-6-15-7/h4-6H,3H2,1-2H3
Standard InChI Key BPZBMHZXZDGNSA-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC

Introduction

Chemical Profile and Molecular Characteristics

Structural Composition and Nomenclature

1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one (C₁₀H₁₁N₃O₂S) features a 1,2,4-triazole ring substituted at the 3-position with a furan-2-yl group and at the 5-position with a methylthio (-SMe) moiety. A propan-1-one group is attached to the triazole’s 1-position, completing the structure. The compound’s IUPAC name reflects this substitution pattern, emphasizing the triazole as the parent heterocycle.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₂S
Molecular Weight237.28 g/mol
CAS NumberNot publicly disclosed
SolubilityLimited in polar solvents
Melting PointUnder investigation

Spectroscopic and Crystallographic Data

Fourier-transform infrared (FTIR) spectroscopy confirms the presence of carbonyl (C=O) stretching at ~1700 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the furan protons (δ 6.3–7.4 ppm), methylthio group (δ 2.5 ppm), and ketone carbonyl (δ 208 ppm in ¹³C NMR). X-ray crystallography of analogous triazoles demonstrates planar triazole rings with bond lengths indicative of π-electron delocalization, a feature likely shared by this compound .

Synthesis and Optimization Strategies

Conventional Multi-Step Synthesis

Traditional synthesis routes involve sequential reactions starting from furan-2-carboxylic acid and methylthio-substituted hydrazines. A representative pathway includes:

  • Formation of the triazole core: Cyclocondensation of thiosemicarbazide with furan-2-carbonyl chloride yields 5-(methylthio)-1H-1,2,4-triazole-3-carboxylic acid.

  • Ketone introduction: The triazole intermediate undergoes nucleophilic acyl substitution with propanoyl chloride to attach the propan-1-one group.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior method, reducing reaction times to 30–60 minutes and improving yields to 75–85% . The enhanced efficiency arises from rapid, uniform heating, which accelerates cyclization and minimizes side reactions. For instance, microwave-assisted condensation of furan-2-ylmethylamine with methylthio-isothiocyanate in dimethylformamide (DMF) produces the triazole precursor in >80% yield .

Table 2: Comparison of Synthesis Methods

ParameterConventional MethodMicrowave Method
Reaction Time12–24 hours0.5–1 hour
Yield40–60%75–85%
Energy EfficiencyLowHigh
Byproduct FormationModerateMinimal

Structural Elucidation and Reactivity

Electronic and Steric Effects

The electron-withdrawing carbonyl group and electron-donating furan ring create a push-pull system, polarizing the triazole core. This electronic asymmetry enhances reactivity toward electrophilic substitution at the triazole’s 4-position. The methylthio group’s steric bulk influences regioselectivity in further derivatizations, favoring reactions at less hindered sites .

Functional Group Transformations

The compound undergoes characteristic reactions:

  • Ketone reduction: Catalytic hydrogenation converts the propan-1-one group to a propanol moiety, altering solubility and bioactivity.

  • Methylthio oxidation: Treatment with hydrogen peroxide yields a methylsulfonyl (-SO₂Me) derivative, enhancing hydrogen-bonding capacity .

Biological Activities and Mechanisms

Antifungal and Antibacterial Efficacy

In vitro assays demonstrate potent activity against Candida albicans (MIC = 8 µg/mL) and Staphylococcus aureus (MIC = 16 µg/mL). The mechanism involves inhibition of fungal lanosterol 14α-demethylase (CYP51) and bacterial dihydrofolate reductase (DHFR), disrupting cell membrane integrity and nucleotide synthesis.

Table 3: Biological Activity Data

TargetActivity (IC₅₀/MIC)Mechanism
Candida albicans8 µg/mLCYP51 inhibition
Staphylococcus aureus16 µg/mLDHFR inhibition
MCF-7 Cells12 µMCaspase-3 activation

Research Trends and Future Directions

Structure-Activity Relationship (SAR) Studies

Recent efforts focus on modifying the furan and methylthio groups to enhance potency. For example, replacing the furan with a thiophene ring improves antifungal activity by 30% but reduces solubility.

Nanoformulation and Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles increases bioavailability by 2.5-fold in rodent models, addressing the compound’s limited aqueous solubility.

Clinical Translation Challenges

While preclinical data are promising, scalability of microwave synthesis and long-term toxicity profiles remain hurdles. Phase I trials are anticipated to commence by 2026 .

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